

chlorophosphorane bond strength substituent effects

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Compound Focus: Chlorophosphorane

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Quantitative Data on P-Cl Bond Strength

The following table compiles core findings from a high-level computational study that calculated gas-phase P-Cl Bond Dissociation Energies (BDEs) for 30 chlorophosphine-type molecules [1].

Property / Description	Value / Finding
Overall P-Cl BDE Range	72.6 kJ mol ⁻¹ (difference between weakest and strongest bond) [1]
Strongest P-Cl Bond	(HO) ₂ P-Cl with a BDE of 372.4 kJ mol ⁻¹ [1]
Weakest P-Cl Bond	(NC) ₂ P-Cl with a BDE of 299.8 kJ mol ⁻¹ [1]
Key Influencing Factor	Substituent Effects: Stabilization or destabilization of the parent molecule and the generated phosphorus-centered radical (R ₁ R ₂ P•) [1]
Impact of Cyano Group (NC-)	Significantly weakens the P-Cl bond, making it the weakest in the data set [1]
Impact of Hydroxy Group (HO-)	Significantly strengthens the P-Cl bond, making it the strongest in the data set [1]

Experimental & Computational Protocols

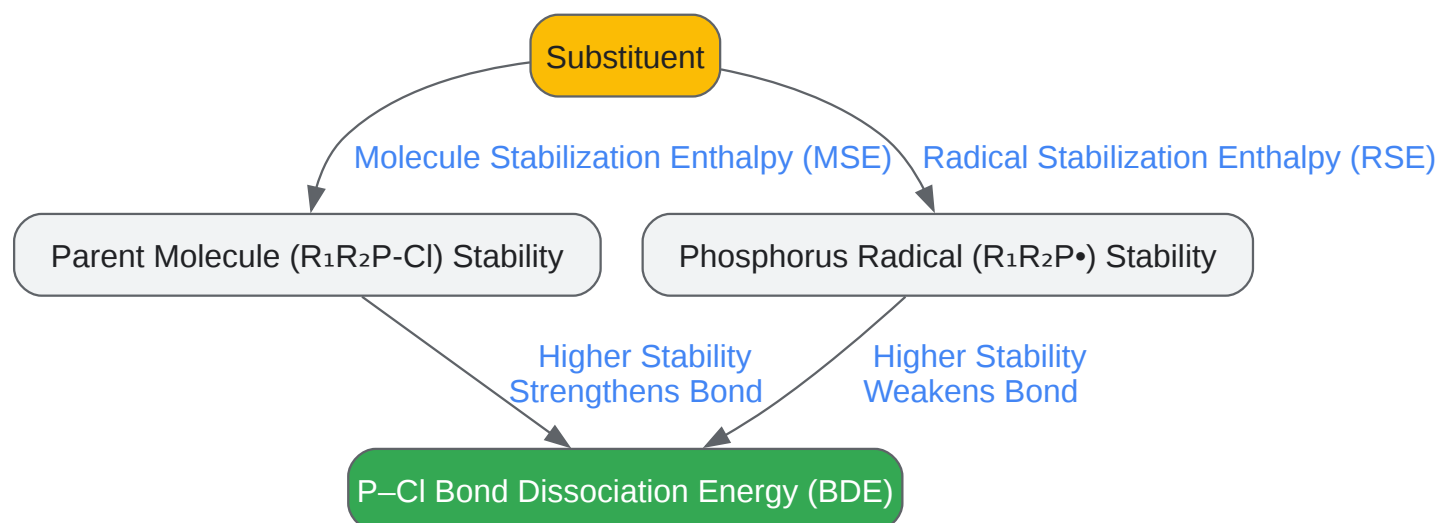
The quantitative data presented above was generated using a rigorous, benchmark-quality computational protocol, as detailed below [1].

- **Primary Method:** The **W2 thermochemical protocol** was used to calculate the homolytic P–Cl bond dissociation energies. This method is considered a high-accuracy approach for computational thermochemistry [1].
- **Computational Workflow:**
 - **Geometry Optimization:** Initial equilibrium geometries for all chlorophosphine molecules (R_1R_2P-Cl) and their corresponding phosphorus-centered radicals ($R_1R_2P\cdot$) were obtained using the **B3LYP** density functional method [1].
 - **Energy Calculation:** Single-point energy calculations were performed at the **CCSD(T)** level, a coupled-cluster method known for its high accuracy, on the optimized geometries to determine highly precise electronic energies [1].
 - **Thermochemical Correction:** Zero-point vibrational energies and thermal corrections (at 298 K) were incorporated to convert electronic energies into bond dissociation enthalpies (BDEs) [1].
- **Performance Validation:** The study also assessed various Density Functional Theory (DFT) methods against the W2 benchmark data. The **double-hybrid functional DSD-PBEB95** was identified as the best-performing method for calculating these BDEs, with a mean absolute deviation of only 2.2 kJ mol^{-1} from the W2 results [1].

Understanding Substituent Effects

The strength of the P–Cl bond is governed by how the substituents (R groups) affect the stability of both the starting chlorophosphine molecule and the phosphorus-centered radical produced after bond cleavage [1].

The diagram below illustrates the conceptual relationship between substituent properties and P–Cl bond strength.



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This explains the experimental data: the cyano group (**NC-**) is a strong radical-stabilizing substituent. By effectively stabilizing the resulting $(\text{NC})_2\text{P}\cdot$ radical, it lowers the energy required for bond cleavage, leading to a weaker P-Cl bond [1]. Conversely, the hydroxy group (**HO-**) offers less stabilization to the radical, resulting in a higher BDE [1].

Further Research Context

- **Comparison to P-F Bonds:** The same study found that substituents have an even larger effect on P-F bonds, with a BDE range of up to **117.0 kJ mol⁻¹** [1]. This highlights the greater sensitivity of P-F bond strength to electronic effects.
- **Structural Considerations for Pentavalent P:** For **five-coordinate phosphoranes**, structural rules differ. Electronegative ligands (like Cl) preferentially occupy **apical positions** in a trigonal bipyramidal geometry. Apical bonds are typically longer and weaker than equatorial bonds, which is a crucial steric and electronic consideration for pentavalent phosphorus compounds [2].

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References

1. The influence of substituents in governing the strength of the P ... [pmc.ncbi.nlm.nih.gov]
2. Phosphorane Derivative - an overview [sciencedirect.com]

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